![molecular formula C4H6O2 B1199171 1,2,3,4-Diepoxybutane CAS No. 298-18-0](/img/structure/B1199171.png)
1,2,3,4-Diepoxybutane
Overview
Description
1,2,3,4-Diepoxybutane, also known as butane diepoxide, butadiene diepoxide, or 2,2’-Bioxirane, is an epoxide which is a colorless liquid at room temperature . It is highly reactive, more than other ethers . An epoxide is a cyclic ether that contains a three atom ring that comes close to an equilateral triangle . The primary structure of an epoxide contains two carbon atoms and a hydrocarbon attached to an oxygen atom . It polymerizes in the presence of catalysts or when heated . It’s hydrophilic, very flammable and easily ignited by heat or sparks . Diepoxybutane is used as a chemical intermediate, as a curing agent for polymers, as a cross-linking agent for textiles, and as a preservative .
Synthesis Analysis
1,2,3,4-Diepoxybutane (DEB) is a strongly genotoxic diepoxide hypothesized to be the ultimate carcinogenic metabolite of the common industrial chemical and environmental carcinogen 1,3-butadiene . DEB is a bis-electrophile capable of cross-linking cellular biomolecules to form DNA-DNA and DNA-protein cross-links (DPCs), which are thought to play a central role in its biological activity .Molecular Structure Analysis
The molecular structure of 1,2,3,4-Diepoxybutane consists of a cyclic ether with a three atom ring that comes close to an equilateral triangle . The primary structure of an epoxide contains two carbon atoms and a hydrocarbon attached to an oxygen atom .Chemical Reactions Analysis
1,2,3,4-Diepoxybutane is highly reactive and is incompatible with acids, bases, and oxidizing agents . It reacts with 4- (4’-nitrobenzyl)pyridine and also reacts with alcohols, amines, phenols .Physical And Chemical Properties Analysis
1,2,3,4-Diepoxybutane is a colorless to yellow liquid . It is highly flammable, water soluble, and slowly hydrolyzes in water .Scientific Research Applications
DNA-Protein Cross-Linking : DEB is known to cross-link cellular biomolecules, forming DNA-DNA and DNA-protein cross-links. This ability plays a central role in its biological activity, influencing outcomes such as genotoxicity (Michaelson-Richie et al., 2010).
Molecular Structure Studies : Research on the molecular structure of DEB in the vapor phase has contributed to a deeper understanding of its chemical properties and potential interactions (Smith & Kohl, 1972).
Genotoxicity and Mutagenesis : Studies have demonstrated the genotoxic and mutagenic properties of DEB, particularly in relation to its role as a metabolite of 1,3-butadiene. This includes investigations into the formation of DNA-DNA and DNA-protein cross-links in various cell types (Gherezghiher et al., 2013).
Carcinogenic Potential : DEB is recognized for its potential as a human carcinogen. Its use in research often revolves around its carcinogenic properties and the mechanisms underlying these effects (Report on carcinogens, 2020).
Synthesis and Characterization : Research has also focused on the synthesis and characterization of DEB, including its formation from 1,3-butadiene monoxide. Understanding its synthesis is crucial for both industrial applications and scientific research (Mel’nik et al., 1997).
DNA Damage and Repair Mechanisms : Studies have explored the specific types of DNA damage induced by DEB, such as the formation of exocyclic deoxyadenosine adducts and DNA bending. These insights are valuable for understanding the cellular mechanisms of DNA repair and the impact of DEB on genetic stability (Seneviratne et al., 2010; Millard et al., 2012).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-[(2R)-oxiran-2-yl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3(5-1)4-2-6-4/h3-4H,1-2H2/t3-,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIVKAOQEXOYFY-QWWZWVQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)[C@H]2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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DSSTOX Substance ID |
DTXSID9020455, DTXSID801031195 | |
Record name | dl-Diepoxybutane | |
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Record name | 2,2'-Bioxirane, (2R,2'R)- | |
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Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
D,l-1,2:3,4-diepoxybutane is a colorless to yellow liquid. (NTP, 1992) | |
Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Boiling Point |
291 °F at 760 mmHg (NTP, 1992) | |
Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Flash Point |
114 °F (NTP, 1992) | |
Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Solubility |
greater than or equal to 100 mg/mL at 67.1 °F (NTP, 1992) | |
Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Density |
1.1157 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Vapor Pressure |
3.9 mmHg at 68 °F (NTP, 1992) | |
Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Product Name |
Erythritol anhydride | |
CAS RN |
298-18-0, 30419-67-1, 564-00-1 | |
Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Record name | (2R,2′R)-2,2′-Bioxirane | |
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Record name | rel-(2R,2′R)-2,2′-Bioxirane | |
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Record name | (+-)-1,2:3,4-Diepoxybutane | |
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Record name | D-Diepoxybutane | |
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Record name | dl-Diepoxybutane | |
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Record name | 2,2'-Bioxirane, (2R,2'R)- | |
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Record name | 1,2,3,4-diepoxybutane | |
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Record name | 2,2'-Bioxirane, (2R,2'R) | |
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Record name | DIEPOXYBUTANE, (2R,3R)- | |
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Record name | DIEPOXYBUTANE, (R*,R*)-(±)- | |
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Melting Point |
39 °F (NTP, 1992) | |
Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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